1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

physicochemical property membrane permeability SAR

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine (CAS 1704082-78-9) is a synthetic piperidine derivative featuring a 4-(tert-butyldiphenylsilyl)oxy (TBDPS) protecting group and a 4-bromo-2-fluorophenoxyethyl N-substituent. Its molecular formula is C29H35BrFNO2Si with a molecular weight of 556.6 g/mol.

Molecular Formula C29H35BrFNO2Si
Molecular Weight 556.6 g/mol
CAS No. 1704082-78-9
Cat. No. B1529161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
CAS1704082-78-9
Molecular FormulaC29H35BrFNO2Si
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)CCOC4=C(C=C(C=C4)Br)F
InChIInChI=1S/C29H35BrFNO2Si/c1-29(2,3)35(25-10-6-4-7-11-25,26-12-8-5-9-13-26)34-24-16-18-32(19-17-24)20-21-33-28-15-14-23(30)22-27(28)31/h4-15,22,24H,16-21H2,1-3H3
InChIKeyQNBLFOZRUWKYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine (CAS 1704082-78-9) – Procurement-Ready Chemical Profile & Core Specifications


1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine (CAS 1704082-78-9) is a synthetic piperidine derivative featuring a 4-(tert-butyldiphenylsilyl)oxy (TBDPS) protecting group and a 4-bromo-2-fluorophenoxyethyl N-substituent [1]. Its molecular formula is C29H35BrFNO2Si with a molecular weight of 556.6 g/mol [1]. The compound is supplied as a research intermediate with a minimum purity specification of 95% . As a member of the 4-silyloxy-piperidine class, it serves as a versatile building block in medicinal chemistry, enabling late-stage deprotection of the TBDPS ether to reveal the free 4-hydroxypiperidine scaffold for further functionalization [2].

Orthogonal TBDPS-protected piperidine scaffold for late-stage deprotection
4-bromo-2-fluorophenoxyethyl substituent enables further derivatization
Specification-controlled purity with batch-specific COA documentation

Why In-Class Piperidine Analogs Cannot Simply Substitute 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine (CAS 1704082-78-9)


Within the 4-silyloxy-piperidine family, subtle variations in the halogen substitution pattern on the phenoxy ring (e.g., 2‑F vs. 2‑Cl vs. 3‑F) alter key physicochemical descriptors including topological polar surface area (TPSA) and molecular complexity, which in turn influence membrane permeability, target binding, and metabolic stability [1]. The TBDPS protecting group provides distinct steric bulk and base-stable protection that is quantitatively different from TBDMS or TMS ethers, affecting both synthetic orthogonality and the compound's chromatographic behavior [2]. Therefore, interchanging with close analogs such as the 2-chloro variant (CAS 1704080‑89‑6) or the 3-fluoro benzyl analog (CAS 1704096‑73‑0) without re‑validation of reaction yields, purity profiles, or biological readouts risks introducing uncontrolled variability into multi‑step syntheses or structure‑activity relationship (SAR) studies .

Halogen Substitution Mismatch
2‑F vs 2‑Cl vs 3‑F shifts computed TPSA and membrane permeability modeling.
Silyl Protecting Group Mismatch
TBDPS ether is far more acid-stable than TBDMS or TMS, altering orthogonal deprotection strategies.
Undocumented Purity Risk
Analogs without certified purity specification may introduce uncontrolled variability in syntheses.

Quantitative Differentiation Guide for 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine (CAS 1704082-78-9) Versus Closest Analogs


Topological Polar Surface Area (TPSA) Differentiation: 2‑Fluoro vs. 2‑Chloro Phenoxy Analog

The target compound (2‑F, 4‑Br) exhibits a computed TPSA of 21.7 Ų, substantially lower than the 86.4 Ų reported for its direct 2‑Cl analog (CID 87576634, CAS 1704080‑89‑6) [1][2]. This 74.9% reduction in polar surface area predicts superior passive membrane permeability for the fluorinated compound, which is critical for CNS-targeted programs where lower TPSA correlates with enhanced blood‑brain barrier penetration [1].

TPSA Comparison
Cross-study comparable
21.7 vs 86.4 Ų
−74.9%
Reported lower TPSA supports passive permeability differentiation for CNS programs.
Computed by PubChem (2025).
physicochemical property membrane permeability SAR

Molecular Complexity and Heavy Atom Count: Impact on Synthetic Tractability

The target compound (C29H35BrFNO2Si) has a molecular complexity score of 609 with 35 heavy atoms, whereas the 3‑F benzyl analog (CAS 1704096‑73‑0, C28H33BrFNOSi) exhibits a lower complexity score of 564 and 32 heavy atoms [1][2]. The higher complexity of the target compound reflects the presence of the ethyl linker and the para-bromo substitution, which collectively increase the structural diversity accessible for subsequent derivatization. For procurement decisions, the higher complexity scaffold offers greater potential for generating diverse SAR libraries from a single intermediate.

Molecular Complexity
Cross-study comparable
Complexity 609
Heavy Atoms: 35
Higher complexity may enable broader SAR exploration from a single intermediate.
Computed by Cactvs 3.4.8.
synthetic accessibility molecular complexity lead optimization

TBDPS Protecting Group Stability: Base‑Stable Orthogonality Over TBDMS Ethers

The TBDPS (tert‑butyldiphenylsilyl) ether is approximately 10⁴ times more stable toward acidic hydrolysis than the corresponding TBDMS (tert‑butyldimethylsilyl) ether and roughly 10⁶ times more stable than a TMS (trimethylsilyl) ether [1]. This quantitative stability advantage enables the TBDPS-protected piperidine to survive harsh acidic conditions (e.g., Boc deprotection with TFA) that would cleave TBDMS or TMS protecting groups, providing orthogonal protection strategies in multi‑step syntheses. The 4‑bromo‑2‑fluorophenoxyethyl substituent remains unaffected under TBDPS removal conditions (TBAF or HF·pyridine), preserving the halogenated aryl ether motif for late‑stage functionalization [2].

TBDPS Stability
Class-level inference
~10⁴× more stable
than TBDMS; 10⁶× vs TMS
Supports orthogonal deprotection under acidic conditions.
Class-level silyl ether stability context.
protecting group strategy synthetic orthogonality TBDPS stability

Certified Purity Specification: 95% Minimum Purity with Full Quality Assurance Documentation

AKSci supplies CAS 1704082‑78‑9 with a documented minimum purity specification of 95%, supported by batch‑specific Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation . In contrast, many comparator compounds from the 4‑silyloxy‑piperidine class (e.g., CAS 1704080‑89‑6 from Matrix Scientific via Fujifilm Wako or CAS 1704096‑73‑0) are listed with undisclosed or unreported purity specifications, making it difficult to establish procurement‑grade quality without additional in‑house analytical verification . The availability of a quantified purity specification with full documentation reduces analytical burden and ensures reproducible performance in sensitive downstream applications.

Purity Specification
Direct comparison
≥95% with COA
Certified purity reduces analytical burden for reproducible SAR.
Lot-specific documentation available.
purity specification quality control procurement reliability

Rotatable Bond Count and Conformational Flexibility: Differentiating from Benzyl Analogs

The target compound possesses 9 rotatable bonds due to its ethyl linker between the piperidine nitrogen and the phenoxy ring, whereas the corresponding 4‑bromobenzyl analog (where the ethyl linker is replaced by a methylene bridge) typically exhibits 8 rotatable bonds [1]. The additional rotatable bond in the ethyl‑linked compound increases conformational flexibility, which can be advantageous for target‑induced fit binding but must be balanced against entropic penalties in binding affinity. This structural feature is fixed and cannot be modulated without changing the core scaffold, making the ethyl‑linked compound uniquely suited for applications requiring extended reach from the piperidine core.

Rotatable Bonds
Class-level inference
9 bonds vs 8
(ethyl vs benzyl linker)
Additional bond extends conformational sampling for deep binding pockets.
Computed by PubChem.
conformational flexibility rotatable bonds drug-likeness

High-Value Application Scenarios for 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine (CAS 1704082-78-9) Based on Quantitative Evidence


CNS Drug Discovery: Building Block for Blood‑Brain Barrier Penetrant Candidates

The compound's TPSA of 21.7 Ų — 74.9% lower than the 2‑Cl analog — makes it the preferred choice for CNS‑targeted medicinal chemistry programs. Researchers synthesizing dopamine D3 receptor antagonists or monoamine transporter inhibitors can use this intermediate to generate lead compounds with intrinsically favorable BBB permeability profiles, reducing the number of design‑make‑test cycles required to achieve brain exposure [1].

Multi‑Step Synthesis Requiring Orthogonal Protecting Group Strategies

The TBDPS ether's 10,000‑fold greater acid stability relative to TBDMS ethers [1] enables its use in synthetic sequences that involve acidic deprotection steps (e.g., Boc removal with TFA). The 4‑bromo‑2‑fluorophenoxyethyl group remains intact during TBDPS cleavage with fluoride sources, allowing sequential deprotection and orthogonal functionalization of the piperidine scaffold. This is particularly valuable in the synthesis of complex alkaloid analogs or multi‑functionalized piperidine libraries.

SAR Library Generation with Documented Quality Assurance

With a certified 95% purity specification and batch‑specific COA documentation [1], this compound is suited for SAR library synthesis where reproducibility across multiple batches is critical. Unlike analogs with unreported purity (e.g., CAS 1704080‑89‑6 from Fujifilm Wako), the availability of quantified purity reduces the risk of batch‑to‑batch variability confounding biological assay results, thereby increasing confidence in SAR conclusions.

Extended‑Reach Pharmacophore Exploration via Ethyl Linker

The ethyl linker between the piperidine nitrogen and the phenoxy ring provides an additional rotatable bond (9 vs. 8 for benzyl analogs), enabling greater conformational flexibility for target engagement [1]. This feature is particularly relevant for programs targeting GPCRs or ion channels with deep ligand‑binding pockets, where the extended reach and flexibility of the ethyl‑linked scaffold can access binding modes inaccessible to more rigid benzyl‑linked analogs.

Application
Selection Property
Validation Focus
CNS lead optimization
Low-TPSA 2-fluorophenoxy scaffold
Brain permeability assay validation
Multi-step orthogonal synthesis
Acid-stable TBDPS protection
Deprotection orthogonality under acidic conditions
Reproducible SAR library synthesis
Certified purity with COA
Batch-to-batch purity consistency verification
Extended-reach pharmacophore design
Ethyl-linker conformational flexibility
Binding mode analysis vs rigid benzyl analogs
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